molecular formula C18H16ClN3O2 B11212547 N-(3-chlorophenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

N-(3-chlorophenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B11212547
M. Wt: 341.8 g/mol
InChI Key: PKHOVIYKNJREES-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a heterocyclic compound with a complex structure. Let’s break it down:

    Naphthyridine Core: The compound contains a naphthyridine ring system, which is a fused bicyclic structure composed of a benzene ring and a pyridine ring.

    Substituents: The compound has an ethyl group (C2H5) and a chlorophenyl group (C6H4Cl) attached to different positions on the naphthyridine ring.

    Carboxamide Group: The carboxamide functional group (CONH2) is present, contributing to its biological properties.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps, including condensation reactions and cyclization

    Condensation Reaction: Start with 1H-indole carbaldehyde oxime and 2-chloroacetamide derivatives. These react to form the desired compound.

    Characterization: The newly synthesized compound structures are characterized using techniques like FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis.

Industrial Production:: While specific industrial methods may vary, the synthesis typically occurs in a controlled laboratory setting. Optimization for large-scale production would involve process engineering and safety considerations.

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: The compound may undergo redox reactions due to the presence of functional groups.

    Substitution: The chlorophenyl group can participate in substitution reactions.

    Common Reagents: Reagents like strong acids, bases, and oxidizing agents are relevant.

    Major Products: Depending on reaction conditions, products may include derivatives with modified substituents or rearranged naphthyridine rings.

Scientific Research Applications

This compound’s versatility makes it valuable in various fields:

    Medicine: Potential as an antimicrobial, antiviral, or anticancer agent.

    Chemistry: Used in organic synthesis as a building block.

    Industry: May find applications in materials science or drug development.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C18H16ClN3O2/c1-3-22-10-15(16(23)14-8-7-11(2)20-17(14)22)18(24)21-13-6-4-5-12(19)9-13/h4-10H,3H2,1-2H3,(H,21,24)

InChI Key

PKHOVIYKNJREES-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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